5,7-Dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one
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Overview
Description
“5,7-Dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one” is a synthetic compound with a molecular formula of C22H24N2O2 . It has an average mass of 348.438 Da and a monoisotopic mass of 348.183777 Da .
Synthesis Analysis
A series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes by using sodium cyanoborohydride in methanol .
Molecular Structure Analysis
The molecular structure of “this compound” was characterized by IR, 1H NMR, 13C NMR, and mass spectroscopy .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a yield of 57%, melting point of 162–165 °C, and various IR Ranges (ATR, cm−1); N–H stretch: 3481.78, C–H aromatic: 3038.96, C–H aliphatic: 2809.86, C–H aliphatic bend (CH2): 1433.42, C=C stretch: 1601.73, C–N aromatic: 1233.37 .
Scientific Research Applications
Synthesis and Antimicrobial Activity
A series of novel compounds related to 5,7-Dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one have been synthesized and tested for their antimicrobial activities. These compounds exhibited significant antibacterial and antifungal activity, comparable to standard treatments. The structure-activity relationship was further explored through docking studies with oxidoreductase proteins, highlighting the compound's potential as a basis for developing new antimicrobial agents (Mandala et al., 2013).
Catalytic Applications in Organic Synthesis
Silica-bonded N-propylpiperazine sodium n-propionate, a related compound, has been identified as an efficient catalyst for the synthesis of various 4H-pyran derivatives. This catalytic process facilitates the preparation of these derivatives through a condensation reaction, showcasing the utility of such compounds in enhancing synthetic methodologies for the generation of important organic molecules (Niknam et al., 2013).
Photochromic and Redox Properties
Investigations into the photochromic and redox properties of 2H-pyrano[3,2-c]chromen-5-one derivatives, which share a structural similarity with this compound, have revealed significant insights. These compounds display intriguing behavior upon UV irradiation and interaction with reducing agents, offering potential applications in materials science, particularly in the development of photo-responsive materials (Huang et al., 2007).
Anticholinesterase Activity
Research into the synthesis and evaluation of compounds related to this compound has also extended into the realm of neurochemistry, where derivatives have been tested for their anticholinesterase activity. This work contributes to the search for new therapeutic agents in the treatment of diseases characterized by cholinesterase dysfunction, such as Alzheimer's disease (Filippova et al., 2019).
Apoptosis Induction for Cancer Therapy
A novel cell- and caspase-based high-throughput screening assay identified certain 4-aryl-4H-chromenes as potent apoptosis inducers, suggesting their potential as anticancer agents. Through structural modifications, compounds derived from this compound exhibited enhanced potency in inducing apoptosis in cancer cells, pointing towards new avenues for cancer treatment research (Kemnitzer et al., 2004).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives, have been shown to inhibit acetylcholinesterase (ache) . AChE is an enzyme that hydrolyzes acetylcholine, a neurotransmitter involved in learning and memory .
Mode of Action
Similar compounds have been shown to inhibit ache, thereby increasing the concentration of acetylcholine in the brain . This can enhance cognitive functions, making these compounds potential treatments for neurodegenerative diseases like Alzheimer’s .
Biochemical Pathways
Ache inhibitors generally affect the cholinergic pathway by preventing the breakdown of acetylcholine, thereby enhancing cholinergic transmission .
Result of Action
Ache inhibitors, in general, can increase the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission and potentially improving cognitive function .
Properties
IUPAC Name |
5,7-dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-16-12-17(2)22-18(14-21(25)26-20(22)13-16)15-23-8-10-24(11-9-23)19-6-4-3-5-7-19/h3-7,12-14H,8-11,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWVCKMJKXBONRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=CC(=O)OC2=C1)CN3CCN(CC3)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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